Technical Monograph: 6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine
Technical Monograph: 6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine
The following technical guide details the chemical profile, synthesis, and application of 6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine , a critical fluorinated heterocyclic building block in medicinal chemistry and agrochemical development.
CAS Number: 16097-49-7[1]
Executive Summary
6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine is a specialized pyrimidine scaffold characterized by the presence of a trifluoromethyl group at the C2 position and a methoxy group at the C6 position.[1] This substitution pattern imparts unique electronic and physicochemical properties, making it a "privileged structure" in drug discovery. The electron-withdrawing trifluoromethyl group (
Chemical Identity & Physicochemical Profile[1][2][3]
| Property | Specification |
| CAS Number | 16097-49-7 |
| IUPAC Name | 6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine |
| Molecular Formula | |
| Molecular Weight | 193.13 g/mol |
| SMILES | COC1=CC(N)=NC(C(F)(F)F)=N1 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| pKa (Calc) | ~3.5 (Pyridine-like nitrogen), ~13 (Amine) |
| LogP (Calc) | ~1.2 (Moderate Lipophilicity) |
Synthetic Utility & Mechanism[1][6]
The synthesis of 6-Methoxy-2-(trifluoromethyl)pyrimidin-4-amine typically relies on Nucleophilic Aromatic Substitution (
Core Synthetic Pathway
The most robust route involves the stepwise displacement of chloride leaving groups from a 4,6-dichloro-2-(trifluoromethyl)pyrimidine precursor.[1]
-
Step 1: Regioselective Methoxylation. Reaction with one equivalent of sodium methoxide (
) displaces one chloride.[1] Due to symmetry, the first substitution yields the 4-chloro-6-methoxy intermediate.[1] -
Step 2: Ammonolysis. The remaining chloride at position 4 is displaced by ammonia (
) to yield the final amine.[1]
Reaction Mechanism Visualization
The following diagram illustrates the electronic activation and stepwise substitution pathway.
Figure 1: Stepwise
Experimental Protocols
Protocol A: Synthesis via Ammonolysis of Chloropyrimidine
Note: This protocol assumes the availability of the intermediate 4-chloro-6-methoxy-2-(trifluoromethyl)pyrimidine.[1]
Reagents:
-
4-Chloro-6-methoxy-2-(trifluoromethyl)pyrimidine (1.0 eq)[1]
-
Ammonia solution (25-30% in water) or 7N
in Methanol (10.0 eq)[1] -
Solvent: Isopropanol or 1,4-Dioxane[1]
-
Catalyst (Optional): Copper(I) oxide (if reaction is sluggish)[1]
Step-by-Step Methodology:
-
Setup: In a high-pressure sealable reaction vessel (bomb) or autoclave, dissolve 4-chloro-6-methoxy-2-(trifluoromethyl)pyrimidine (e.g., 10 mmol, 2.12 g) in Isopropanol (20 mL).
-
Reagent Addition: Carefully add the ammonia solution (100 mmol). Seal the vessel immediately.
-
Reaction: Heat the mixture to 80–100°C with vigorous stirring. Maintain this temperature for 12–24 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1] The starting material spot (
) should disappear, and a more polar product spot ( ) should appear.[1] -
Workup:
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% Methanol in DCM) to afford the title compound as a white solid.[1]
Self-Validating Checkpoint:
-
1H NMR (DMSO-d6): Expect a singlet for the methoxy group at
ppm, a singlet for the aromatic proton at C5 ( ppm), and a broad singlet for the protons ( ppm).[1] -
19F NMR: Expect a singlet at
to ppm corresponding to the group.[1]
Applications in Drug Discovery[1][6]
This scaffold is pivotal in "Fragment-Based Drug Design" (FBDD).[1] The 2-trifluoromethyl group is bioisosteric to a chloro or methyl group but offers superior metabolic stability against oxidative metabolism (blocking P450 sites).[1]
Key Therapeutic Areas
-
Kinase Inhibition (Oncology):
-
EGFR & mTOR: The aminopyrimidine motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.[1] The
group occupies the hydrophobic pocket (gatekeeper region), enhancing selectivity.[1] -
Mechanism: The C4-amine acts as a hydrogen bond donor to the hinge region backbone carbonyl, while the N1 or N3 acts as a hydrogen bond acceptor.[1]
-
-
TLR8 Antagonism (Immunology):
-
Substituted pyrimidines have been identified as antagonists for Toll-like Receptor 8 (TLR8), utilized in treating autoimmune diseases.[1] The 2-
group is critical for potency in this series.
-
-
Agrochemicals (Herbicides):
-
Used in the synthesis of sulfonylurea herbicides (e.g., analogues of Flazasulfuron) which inhibit acetolactate synthase (ALS).[1]
-
Structure-Activity Relationship (SAR) Map
Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.
Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Precautions:
-
Handle in a fume hood to avoid inhalation of dust.[1]
-
Wear nitrile gloves and safety goggles.
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 16097-49-7. Retrieved from [Link]
-
Flores, A. F. C., et al. (2008). "Synthesis of 6-(2-furyl) and 6-(2-thienyl)-4-trifluoromethylpyrimidines". Journal of the Brazilian Chemical Society.[1] Retrieved from [Link]
-
Huang, H., et al. (2014). "Synthesis and application of trifluoromethylpyridines as a key structural motif". Journal of Medicinal Chemistry. Retrieved from [Link]
-
Refubium - Freie Universität Berlin. (2025).[1] Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Retrieved from [Link][1]
